Chromatographic Resolution Differentiating 4-[(4-Aminophenyl)sulfonyl]phenol from Parent Dapsone: BP/Ph. Eur. System Suitability Requirement
The British Pharmacopoeia 2025 Dapsone Tablets monograph mandates a resolution of at least 2.0 between the dapsone peak and the Impurity A (4-[(4-aminophenyl)sulfonyl]phenol) peak under the related substances HPLC method, with Impurity A exhibiting a relative retention time (RRT) of approximately 1.1 relative to dapsone [1]. In comparison, Impurity B has an RRT of ~2.5 and Impurity C ~3.5, each with different correction factors (1.9 for Impurity A vs. 2.7 for Impurity B and 1.7 for Impurity C). This demonstrates that Impurity A elutes closest to the parent drug and thus presents the greatest chromatographic challenge for resolution, making it the critical pair for system suitability validation.
| Evidence Dimension | HPLC resolution factor and relative retention time (RRT) vs. parent dapsone |
|---|---|
| Target Compound Data | Impurity A (4-[(4-aminophenyl)sulfonyl]phenol): RRT ≈ 1.1; resolution factor vs. dapsone required ≥2.0; correction factor 1.9 |
| Comparator Or Baseline | Impurity B (4-(benzenesulfonyl)aniline): RRT ≈ 2.5, correction factor 2.7; Impurity C (4,4′-[oxybis[(4,1-phenylene)sulfonyl]]dianiline): RRT ≈ 3.5, correction factor 1.7 |
| Quantified Difference | Impurity A elutes 0.1 RRT unit from dapsone vs. 1.5 units for Impurity B and 2.5 units for Impurity C; Impurity A uniquely requires the highest resolution stringency (≥2.0) due to proximity to the main peak |
| Conditions | BP 2025 Related Substances method: C18 column (25 cm × 4.6 mm, 5 µm), acetonitrile/water gradient, detection at 254 nm, flow rate 1 mL/min |
Why This Matters
Procurement of authentic Impurity A is mandatory for demonstrating chromatographic system suitability in dapsone QC release testing; substitution with any other impurity or analog will not satisfy the pharmacopoeial resolution requirement and would invalidate the analytical run.
- [1] British Pharmacopoeia. (2025). Dapsone Tablets monograph: Related substances – system suitability, relative retention, and correction factors. BP 2025 (Ph. Eur. 11.6 update). View Source
